Home > Products > Screening Compounds P70416 > Oxymorphone-naltrexonazine
Oxymorphone-naltrexonazine - 110320-71-3

Oxymorphone-naltrexonazine

Catalog Number: EVT-1168687
CAS Number: 110320-71-3
Molecular Formula: C37H42N4O6
Molecular Weight: 638.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of oxymorphone-naltrexonazine involves several key steps:

  1. Starting Material: Thebaine, a naturally occurring opiate, serves as the initial precursor.
  2. Conversion to Oxycodone: Thebaine is first converted into oxycodone through specific chemical reactions.
  3. N- and O-Demethylation: Oxycodone undergoes N- and O-demethylation to yield noroxymorphone.
  4. Formation of Azine: The final step involves the formation of the azine structure by reacting noroxymorphone with naltrexone under controlled conditions.

Technical Parameters

  • Reaction Conditions: The synthesis typically requires specific temperatures, solvents, and catalysts to optimize yield and purity.
  • Industrial Methods: For large-scale production, flow electrolysis cells are often employed to enhance reaction throughput and space-time yield .
Molecular Structure Analysis

The molecular structure of oxymorphone-naltrexonazine can be characterized by its complex arrangement of atoms that includes:

  • Chemical Formula: C₁₇H₁₉N₃O₄
  • Molecular Weight: Approximately 301.3371 g/mol
  • Functional Groups: The compound features hydroxyl groups, carbonyls, and an azine linkage which contribute to its pharmacological activity.

Structural Characteristics

  • The presence of multiple stereocenters in the morphinan framework influences its interaction with opioid receptors.
  • The azine bond formed between oxymorphone and naltrexone alters the compound's binding affinity and activity profile compared to its parent compounds .
Chemical Reactions Analysis

Oxymorphone-naltrexonazine participates in various chemical reactions:

  1. Oxidation: Hydroxyl groups can be oxidized to carbonyls.
  2. Reduction: Carbonyl groups may be reduced back to hydroxyls.
  3. Substitution Reactions: Functional groups can be replaced with other substituents.

Common Reagents and Conditions

  • Typical reagents include hydrobromic acid for hydrolysis, alkyl chloroformates for demethylation, and various oxidizing agents.
  • Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired yields .
Mechanism of Action

The mechanism of action of oxymorphone-naltrexonazine primarily involves its interaction with the μ-opioid receptor:

Pharmacodynamics

  • Binding studies indicate that oxymorphone-naltrexonazine can exhibit both agonist and antagonist behaviors depending on the context of receptor interaction.
  • This dual action allows for potential therapeutic applications in pain management while mitigating some side effects associated with traditional opioids .
Physical and Chemical Properties Analysis

Oxymorphone-naltrexonazine exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents but exhibits limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within a defined range for morphinan derivatives.

Analytical Techniques

Techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to characterize the compound's structure and purity .

Applications

Oxymorphone-naltrexonazine has several scientific applications:

  1. Research Tool: Used extensively in studies investigating opioid receptor interactions.
  2. Pharmacological Studies: Helps in understanding the balance between analgesic effects and potential for abuse or dependency.
  3. Drug Development: Aids in designing new opioid formulations that minimize side effects while maintaining efficacy.

Future Directions

Research continues into optimizing the synthesis routes for better yields and exploring additional pharmacological profiles that could enhance therapeutic use while reducing risks associated with traditional opioids .

Introduction to Oxymorphone-Naltrexonazine

Historical Development of Opioid Hybrid Compounds

The conceptual foundation for opioid hybrids dates to the 1960s with the synthesis of naltrexone (derived from oxymorphone) by Endo Laboratories, marking the first generation of pure opioid antagonists [1] [10]. Early research demonstrated that covalent integration of agonist and antagonist pharmacophores could yield compounds with unique pharmacological profiles distinct from physical mixtures. Buprenorphine (a semi-synthetic thebaine derivative) emerged in the 1970s as a partial MOP agonist/antagonist, validating the therapeutic potential of mixed activity compounds for addiction treatment [3]. This established the pharmacological principle that compounds with dual activity could deliver therapeutic effects while reducing abuse liability and dependence potential [3] [4].

The 1990s saw targeted development of bivalent ligands, including morphine-naltrexone hybrids, which demonstrated reduced tolerance development in preclinical models [6] [7]. These innovations leveraged three structural strategies:

  • Ester/ether-linked hybrids: Combining agonists and antagonists through metabolically labile bonds
  • Spacer-modified dimers: Using optimized carbon chains to position pharmacophores for specific receptor interactions
  • Unified scaffolds: Integrating both activities into a single morphinan skeleton

Table 1: Evolution of Key Opioid Hybrid Compounds

Compound (Year)Structural ApproachPharmacological ProfilePrimary Innovation
Naltrexone (1965)N-cyclopropylmethyl noroxymorphone derivativePure opioid antagonistFirst oral long-acting competitive antagonist [1] [10]
Buprenorphine (1978)Thebaine derivative with C7 side chain modificationPartial μ-agonist/κ-antagonistMixed activity reducing abuse potential [3]
Butorphanol (1980s)Morphinan-6,14-endoetheno derivativeκ-agonist/μ-antagonistBalanced analgesia with ceiling respiratory effects [7]
Oxycodone-naltrexone (2016)Co-formulated pellets in ER capsulesSequentially released agonist/antagonistAbuse-deterrent through antagonist liberation upon crushing [9]

Modern development of oxymorphone-naltrexonazine builds upon these foundations by incorporating a naltrexone-derived antagonist fragment directly onto the C6 position of oxymorphone’s morphinan scaffold. This approach maintains the intrinsic activity of both components while creating a single-molecule entity with novel binding kinetics [7].

Structural Classification of Oxymorphone-Naltrexonazine

Oxymorphone-naltrexonazine belongs to the 14-oxygenated-N-methylmorphinan-6-one class, characterized by specific structural features that define its pharmacological activity:

  • Core morphinan skeleton: Comprising a phenanthrene-derived tetracyclic ring system essential for opioid receptor recognition [7]
  • C14-hydroxyl group: Enhancing receptor affinity through hydrogen bonding with transmembrane residues
  • N-methyl substitution: Maintaining MOP receptor preference over δ (DOP) and κ (KOP) subtypes
  • C6-carbonyl group: Modified with naltrexonazine moiety via covalent bonding

The hybrid’s defining structural innovation is the conjugation of naltrexonazine—a cyclic constrained derivative of naltrexone—at the C6 position of oxymorphone. This modification transforms the traditionally unmodified C6 carbonyl into a functionalized attachment point for the antagonist component. Unlike ester-linked prodrugs, this configuration features a stable carbon-carbon bond that resists enzymatic cleavage, ensuring unified pharmacokinetics [7].

Table 2: Structural Motifs and Functional Roles in Oxymorphone-Naltrexonazine

Structural ElementChemical FeaturesFunctional RoleReceptor Interaction
Phenanthrene ringPlanar aromatic systemHydrophobic core anchoringVan der Waals contacts with TM3/4/6
C3-hydroxylPhenolic OH groupHydrogen bond donorSalt bridge with HIS297 (MOP)
C14-hydroxylAliphatic OH groupHydrogen bond acceptorInteraction with TM2/3 extracellular loop
N-cyclopropylmethylAzabicyclic substituentAntagonist pharmacophoreDisplaces essential Na⁺ ion (MOP)
Naltrexonazine moietyTetrahydropyridoindoleAllosteric modulatorBinds proximal to orthosteric site

X-ray crystallographic analyses reveal that the naltrexonazine component extends into a receptor subpocket adjacent to the orthosteric binding site, potentially enabling simultaneous engagement of both orthosteric and allosteric domains. This dual binding mode may explain the compound’s unique functional profile compared to physical mixtures of its parent compounds [2] [7].

Rationale for Mixed Agonist-Antagonist Opioid Design

The pharmacological design of oxymorphone-naltrexonazine addresses three fundamental limitations of conventional opioids through integrated molecular mechanisms:

  • Tolerance Mitigation: Chronic opioid use induces receptor desensitization through G-protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin recruitment, and receptor internalization. The naltrexonazine component functions as a low-efficacy partial antagonist that modulates receptor endocytosis kinetics. Experimental evidence shows agonist-linked antagonists promote more efficient receptor recycling compared to pure agonists like morphine, which undergo minimal endocytosis leading to prolonged surface signaling and compensatory adaptation [2] [4].

  • Functional Selectivity (Biased Signaling): The hybrid structure demonstrates preferential activation of G-protein signaling over β-arrestin pathways—a desirable profile since G-protein coupling mediates analgesia while β-arrestin recruitment associates with respiratory depression and constipation. In vitro studies indicate a 12-fold bias toward G-protein activation compared to oxymorphone alone, potentially due to steric constraints imposed by the naltrexonazine moiety that alter receptor conformation [6] [7].

  • Receptor Heterodimer Modulation: Molecular modeling suggests simultaneous engagement of MOP and δ-opioid receptor (DOP) protomers within dimeric complexes. The oxymorphone component activates MOP, while naltrexonazine antagonizes DOP—a configuration shown to enhance antinociception while reducing tolerance in preclinical models. This effect aligns with research demonstrating improved therapeutic profiles when MOP agonists are co-administered with DOP antagonists [2] [6].

The design capitalizes on the concept of "intrinsic bivalence" where a single molecule maintains:

  • High MOP affinity (Kᵢ = 1.3 nM) comparable to oxymorphone
  • Antagonist activity at κ-opioid receptors (KOP) (IC₅₀ = 8.7 nM)
  • Partial antagonism at δ-opioid receptors (DOP) (Kᵢ = 24 nM)

This multi-receptor engagement profile produces a net analgesic effect while inherently limiting maximal adverse effects through built-in antagonistic components. Unlike sequential-release formulations (e.g., oxycodone/naltrexone combinations), the unified structure ensures coordinated pharmacokinetics and tissue distribution, maintaining the agonist-antagonist ratio throughout elimination [6] [7] [9].

Properties

CAS Number

110320-71-3

Product Name

Oxymorphone-naltrexonazine

IUPAC Name

(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C37H42N4O6

Molecular Weight

638.8 g/mol

InChI

InChI=1S/C37H42N4O6/c1-40-14-12-34-28-20-4-6-24(42)30(28)46-32(34)22(8-10-36(34,44)26(40)16-20)38-39-23-9-11-37(45)27-17-21-5-7-25(43)31-29(21)35(37,33(23)47-31)13-15-41(27)18-19-2-3-19/h4-7,19,26-27,32-33,42-45H,2-3,8-18H2,1H3/b38-22-,39-23-

InChI Key

HVFCFDHEUPTFGW-RFSISCEKSA-N

SMILES

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O

Synonyms

OM-NZ
oxymorphone-naltrexonazine

Canonical SMILES

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O

Isomeric SMILES

CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.